Nonanoyl chloride

Descripción general

Descripción

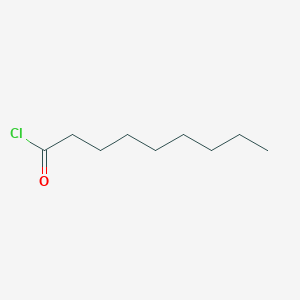

Nonanoyl chloride, also known as pelargonyl chloride, is an organic compound with the molecular formula C₉H₁₇ClO. It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of nonanoic acid derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonanoyl chloride can be synthesized through the reaction of nonanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the nonanoic acid is heated with the chlorinating agent to produce this compound and by-products such as sulfur dioxide (SO₂) or carbon monoxide (CO) .

Industrial Production Methods: On an industrial scale, this compound is produced by reacting nonanoic acid with phosgene (COCl₂). This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .

Análisis De Reacciones Químicas

Types of Reactions: Nonanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form nonanoic acid and hydrochloric acid (HCl).

Reduction: this compound can be reduced to nonanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: React with this compound in the presence of a base to form esters.

Water: Hydrolyzes this compound to nonanoic acid.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Nonanoic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Organic Synthesis

Acylation Reactions

- Nonanoyl chloride is primarily used for the acylation of amine groups, particularly in the modification of chitosan. This process enhances the material properties and adsorption capacity of chitosan, making it suitable for applications in drug delivery systems and water purification .

- It is also involved in synthesizing various compounds, including:

Materials Science

Modification of Polymers

- The acylation properties of this compound allow for the modification of natural polymers like chitosan. This modification results in improved mechanical properties and increased surface area for adsorption applications .

- Studies have shown that this compound can enhance the thermal stability and hydrophobicity of chitosan-based materials, which is crucial for their use in biomedical applications .

Medicinal Chemistry

Synthesis of Bioactive Compounds

- This compound has been utilized in synthesizing bioactive compounds that target specific biological pathways. For example, it has been used to create derivatives that act as agonists for transient receptor potential vanilloid (TRPV) channels, which are implicated in pain sensation and inflammatory responses .

- Research indicates that some synthesized compounds exhibit significant anti-inflammatory and analgesic properties, demonstrating the potential therapeutic applications of this compound derivatives .

Case Study 1: Chitosan Modification

In a study aimed at improving the adsorption capacity of chitosan for heavy metals, researchers utilized this compound to acylate amine groups on chitosan beads. The modified chitosan exhibited a higher adsorption capacity for cadmium ions compared to unmodified chitosan. The results indicated that the introduction of nonanoyl groups enhanced the chelation ability of chitosan, making it more effective for environmental remediation applications.

| Property | Unmodified Chitosan | Modified Chitosan (with this compound) |

|---|---|---|

| Cadmium Ion Adsorption (mg/g) | 25 | 45 |

| Surface Area (m²/g) | 50 | 75 |

| Mechanical Strength (MPa) | 5 | 8 |

Case Study 2: Synthesis of TRPV1 Agonists

A series of experiments were conducted to synthesize TRPV1 agonists using this compound as a key reagent. The synthesized compounds were evaluated for their efficacy in activating TRPV1 channels in vitro. Results showed that certain derivatives demonstrated enhanced potency compared to existing TRPV1 agonists.

| Compound Name | TRPV1 Activation EC50 (µM) |

|---|---|

| Original Agonist | 10 |

| Nonanoyl Derivative A | 5 |

| Nonanoyl Derivative B | 2 |

Mecanismo De Acción

Nonanoyl chloride exerts its effects primarily through nucleophilic substitution reactions. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as amides and esters. The mechanism involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion .

Comparación Con Compuestos Similares

Octanoyl Chloride (C₈H₁₅ClO): Similar in structure but with one less carbon atom.

Decanoyl Chloride (C₁₀H₁₉ClO): Similar in structure but with one more carbon atom.

Lauroyl Chloride (C₁₂H₂₃ClO): Similar in structure but with three more carbon atoms.

Uniqueness: Nonanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. It is particularly useful in the synthesis of nonanoic acid derivatives, which have applications in various fields, including the production of fragrances, flavors, and pharmaceuticals .

Actividad Biológica

Nonanoyl chloride, a member of the acyl chloride family, is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and sensitization studies. This article delves into the biological properties of this compound, supported by research findings, case studies, and relevant data.

This compound (C9H17ClO) is synthesized through the reaction of nonanoic acid with thionyl chloride (SOCl2). The product is typically an amber-colored oil that is moisture-sensitive and reacts readily with water, making it useful in various chemical applications, including acylation reactions . The compound has been utilized in synthesizing derivatives such as N-nonanoyl piperonylamide and other related compounds which have shown promising biological activities .

In Vitro Studies

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values indicated potent activity against gram-negative bacteria. For instance, nonanoyl derivatives were found to outperform other tested compounds in inhibiting bacterial growth, with MIC values ranging from 2.1 mg/mL to higher concentrations depending on the bacterial strain .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Escherichia coli | 2.1 |

| Nonanoyl Derivative | Staphylococcus aureus | 4.0 |

| Nonanoyl Derivative | Pseudomonas aeruginosa | 3.5 |

The structure-activity relationship (SAR) studies suggest that the presence of the nonanoyl group enhances the antibacterial activity by interacting with bacterial cell membranes, leading to cell lysis .

Skin Sensitization Potential

This compound has been assessed for its skin sensitization potential due to its electrophilic nature. A study indicated that compounds derived from acid chlorides, including this compound, are capable of inducing skin sensitization responses in vivo. The reactivity of this compound as a protein electrophile raises concerns regarding its safety in occupational settings .

Table 2: Skin Sensitization Data for Acid Chlorides

| Compound | Sensitization Potential | LD50 (mg/kg) |

|---|---|---|

| This compound | Moderate | 683 - 1410 |

| Other Acid Chlorides | Varies | Up to 2500 |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent response with significant inhibition at lower concentrations compared to traditional antibiotics. This highlights the potential of this compound as a novel antimicrobial agent .

Case Study 2: Occupational Exposure

A case study involving workers exposed to this compound revealed instances of respiratory irritation and skin reactions. The findings underscore the importance of handling this compound with caution due to its sensitization potential and irritant properties .

Propiedades

IUPAC Name |

nonanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQYXUJLILNTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042215 | |

| Record name | Nonanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Nonanoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-85-2 | |

| Record name | Nonanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V0DUM0390 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Nonanoyl chloride in material science?

A1: this compound serves as a key reagent in synthesizing modified polymers and materials. One prominent example is its use in modifying chitosan, a biopolymer derived from shellfish. By attaching nonanoyl groups to the chitosan backbone (N-nonanoylation), researchers have demonstrated a significant increase in the material's capacity to adsorb copper ions from solutions. [, ] This modification shows promise for applications in wastewater treatment and heavy metal removal.

Q2: How does the structure of this compound impact its reactivity?

A2: this compound possesses a highly reactive acyl chloride functional group (COCl). This group readily undergoes nucleophilic substitution reactions, making it ideal for attaching the nonanoyl group (CH3(CH2)7CO-) to various substrates. For example, it readily reacts with the hydroxyl groups of betulin to create betulin derivatives. [] Similarly, it can react with phenolic compounds, like 4-phenolsulfonate, to form esters. [, ]

Q3: What challenges are associated with using this compound in synthesis, and how are they addressed?

A3: One challenge is the potential for unwanted side reactions, particularly the acid-induced isomerization of alkenes. This has been observed during the synthesis of (E)- and (Z)-3-hexenyl nonanoate. To circumvent this issue, researchers found that using triethylamine as a co-solvent effectively prevents isomerization by neutralizing the acidic byproducts formed during the reaction. []

Q4: Can this compound be used to create amphiphilic molecules? If so, what applications do these molecules have?

A4: Yes, researchers have successfully utilized this compound to create amphiphilic hyperbranched poly(sulfone-amine)s (HPSA). [] By reacting this compound with the amine groups on the HPSA core, a hydrophobic shell is created around the hydrophilic core. These amphiphilic HPSA molecules demonstrate a remarkable ability to encapsulate water-soluble dyes like Congo red, methyl orange, and rose bengal. This dye-loading capacity, coupled with the reversible nature of dye release, opens exciting possibilities for applications in drug delivery, molecular recognition, and separation technologies.

Q5: Are there any studies investigating the catalytic properties of this compound itself?

A5: While this compound is primarily used as a reagent, studies have explored its behavior in the presence of catalysts. Research indicates that this compound undergoes isomerization when heated with a palladium bromide (PdBr2) catalyst. [] This reaction leads to the formation of branched-chain acyl chlorides, highlighting the potential for this compound to participate in more complex catalytic transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.